molecular formula C8H12O5 B3054006 Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester CAS No. 57582-45-3

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester

Cat. No.: B3054006
CAS No.: 57582-45-3
M. Wt: 188.18 g/mol
InChI Key: GTLFVPOTMIMVCW-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester is an organic compound with the molecular formula C8H12O5 It is an ester derivative of butanoic acid, characterized by the presence of both an ethoxy group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester typically involves the esterification of 3-oxobutanoic acid with 2-ethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-purity ester.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-oxobutanoic acid and 2-ethoxyethanol.

    Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 3-oxobutanoic acid and 2-ethoxyethanol.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and oxo groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, reduction, and substitution reactions, leading to the formation of various metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar ester structure but with a methyl group instead of an ethoxy group.

    Butanoic acid, 3-oxo-, propyl ester: Similar ester structure but with a propyl group instead of an ethoxy group.

    Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester: Similar ester structure but with a butoxy group instead of an ethoxy group.

Uniqueness

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester is unique due to the presence of both an ethoxy group and an oxo group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these functional groups are advantageous.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-12-8(11)5-13-7(10)4-6(2)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFVPOTMIMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460128
Record name Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57582-45-3
Record name Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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